5-(difluoromethyl)-2-methylbenzoic acid
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Overview
Description
5-(Difluoromethyl)-2-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a difluoromethyl group (-CF₂H) attached to the benzene ring, along with a methyl group (-CH₃) at the ortho position relative to the carboxylic acid group (-COOH). This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group into the aromatic ring. One common method is the difluoromethylation of a suitable precursor, such as 2-methylbenzoic acid, using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts, such as copper or nickel, to facilitate the formation of the C-CF₂H bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The starting materials are derived from commercially available precursors, and the final product is obtained through hydrolysis and precipitation steps .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
5-(Difluoromethyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors. The presence of the carboxylic acid group allows for interactions with basic amino acid residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the difluoromethyl group, resulting in different reactivity and properties.
5-(Trifluoromethyl)-2-methylbenzoic acid: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group, leading to variations in chemical behavior and applications.
Uniqueness
The presence of the difluoromethyl group in 5-(difluoromethyl)-2-methylbenzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical and industrial applications .
Properties
CAS No. |
1782365-56-3 |
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Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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